molecular formula C8H12ClNO2 B13942378 Dopamine-13C hydrochloride

Dopamine-13C hydrochloride

Cat. No.: B13942378
M. Wt: 190.63 g/mol
InChI Key: CTENFNNZBMHDDG-VZHAHHFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dopamine-13C hydrochloride is a labeled form of dopamine hydrochloride, where the carbon-13 isotope is incorporated into the molecular structure. This compound is primarily used in scientific research to study the metabolic pathways and mechanisms of dopamine, a crucial neurotransmitter in the brain. Dopamine plays a significant role in regulating mood, motivation, and motor functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dopamine-13C hydrochloride typically involves the incorporation of carbon-13 into the dopamine molecule. One common method is the use of labeled precursors, such as carbon-13 labeled tyrosine, which undergoes enzymatic conversion to dopamine. The reaction conditions often include the use of specific enzymes like tyrosine hydroxylase and aromatic L-amino acid decarboxylase.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically modified microorganisms that express the necessary enzymes for dopamine synthesis. These microorganisms are cultured in media containing carbon-13 labeled substrates, leading to the production of labeled dopamine, which is then converted to its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Dopamine-13C hydrochloride undergoes various chemical reactions, including:

    Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further polymerize to form polydopamine.

    Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine.

    Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Dopamine quinone and polydopamine.

    Reduction: Dihydroxyphenylethylamine.

    Substitution: Various substituted dopamine derivatives depending on the reagents used.

Scientific Research Applications

Dopamine-13C hydrochloride is widely used in scientific research due to its labeled carbon-13 isotope, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Some key applications include:

    Chemistry: Studying the metabolic pathways and chemical reactions of dopamine.

    Biology: Investigating the role of dopamine in neurotransmission and its effects on various biological processes.

    Medicine: Researching the mechanisms of dopamine-related diseases such as Parkinson’s disease and schizophrenia.

    Industry: Developing advanced materials such as polydopamine-based coatings and adhesives.

Mechanism of Action

Dopamine-13C hydrochloride exerts its effects by mimicking the action of natural dopamine in the body. It binds to dopamine receptors in the brain, which are part of the G protein-coupled receptor family. This binding activates intracellular signaling pathways, leading to various physiological responses such as increased heart rate, improved mood, and enhanced motor control. The labeled carbon-13 isotope allows researchers to trace the metabolic fate of dopamine in the body and study its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dopamine hydrochloride: The non-labeled form of dopamine.

    Norepinephrine hydrochloride: Another catecholamine neurotransmitter with similar functions.

    Epinephrine hydrochloride: A catecholamine involved in the fight-or-flight response.

Uniqueness

Dopamine-13C hydrochloride is unique due to the incorporation of the carbon-13 isotope, which makes it an invaluable tool for research involving isotopic labeling. This allows for precise tracking and analysis of dopamine’s metabolic pathways and interactions, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C8H12ClNO2

Molecular Weight

190.63 g/mol

IUPAC Name

4-(2-amino(213C)ethyl)benzene-1,2-diol;hydrochloride

InChI

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4+1;

InChI Key

CTENFNNZBMHDDG-VZHAHHFWSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[13CH2]N)O)O.Cl

Canonical SMILES

C1=CC(=C(C=C1CCN)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.